molecular formula C16H19IO3 B13491785 Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13491785
M. Wt: 386.22 g/mol
InChI Key: FDKPUDPUXUDACJ-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound that belongs to the class of bicyclic hydrocarbons. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of an iodomethyl group and a 4-methylphenyl group in its structure makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction can be catalyzed by photochemical methods, allowing for the efficient formation of the desired product . The reaction conditions often include the use of specific solvents and catalysts to optimize yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and high-yield production. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or reduced compounds.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate stands out due to its specific functional groups, which provide versatility in chemical transformations and applications. Its unique structure allows for the exploration of new chemical space and the development of novel bioactive compounds.

Properties

Molecular Formula

C16H19IO3

Molecular Weight

386.22 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C16H19IO3/c1-3-19-14(18)16-8-15(9-16,10-17)20-13(16)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3

InChI Key

FDKPUDPUXUDACJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)C)CI

Origin of Product

United States

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